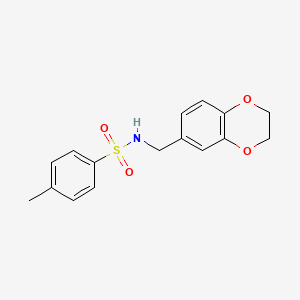

![molecular formula C14H10N2O3 B5049191 2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5049191.png)

2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a compound with the molecular formula C20H14N2O4 . It is a derivative of pyrano[3,2-c]chromene, a class of compounds that have attracted attention due to their pharmacological activity .

Synthesis Analysis

The synthesis of 2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile and similar compounds often involves a multicomponent Knoevenagel–Michael reaction . In one method, sodium fluoride (NaF) was used as a catalyst under microwave irradiation conditions . The reactions were completed within 15–25 minutes with yields exceeding 85% .Molecular Structure Analysis

The molecular structure of this compound has been studied . The compound crystallizes in the triclinic space group P1 with one pyrano[3,2-c]-chromene molecule and one acetic acid molecule in the asymmetric unit . The dihedral angle between the planes of the C1–C12/O2/O3 fused ring and the pendant C14–C19 ring is 89.00 (6) degrees .Chemical Reactions Analysis

The chemical reactions involving this compound are typically multicomponent reactions, such as the Knoevenagel–Michael reaction . These reactions are often catalyzed by substances like sodium fluoride and are completed under microwave irradiation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.346 . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique

Photophysical Properties

The compound has been studied for its photophysical properties . Detailed photophysical characterizations were performed with different substituents, which enabled getting into the details of structural modulation to understand and tune photophysical properties in this biologically important class of dyes .

Fluorescent Dyes

The compound has been used in the production of highly effective fluorescent dyes . These dyes have applications in synthetic fibers, daylight fluorescent pigments, and electroluminescent devices .

DNA-Targeted Probes

The compound has been employed as potential DNA-targeted probes . These probes have very good binding constants but were non-fluorescent in nature .

Pharmacological Activity

Pyrano[3,2-c]chromene derivatives, which include this compound, have been studied for their pharmacological activity . They have been found to have potential pharmacological properties .

Heavy Metal Chemisensing

The compound has been used in heavy metal chemisensing . This involves the detection and measurement of heavy metals.

Semiconductivity

The compound has been studied for its semiconductivity . This property is important in the field of electronics and materials science.

Orientations Futures

The future directions for the study of this compound could include further exploration of its synthesis methods, investigation of its biological activities, and potential applications in medicinal chemistry. Given the interesting pharmacological activities of related compounds , there may be potential for this compound in drug discovery and development.

Mécanisme D'action

Target of Action

It is known that polysubstituted 2-amino-4h-pyran-3-carbonitrile derivatives, which this compound is a part of, have a wide range of interesting biological activities .

Mode of Action

The compound’s interaction with its targets would likely result in changes at the molecular level, influencing cellular processes and potentially leading to various pharmacological effects .

Biochemical Pathways

Given the broad biological activity of similar compounds, it is likely that multiple pathways could be influenced .

Result of Action

Similar compounds have been noted for their potential pharmacological properties .

Propriétés

IUPAC Name |

2-amino-4-methyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-7-9(6-15)13(16)19-12-8-4-2-3-5-10(8)18-14(17)11(7)12/h2-5,7H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISMJRIIQSDFJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5049118.png)

![1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5049122.png)

![2-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5049126.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide](/img/structure/B5049134.png)

![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5049148.png)

![6-(4-chlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5049159.png)

![(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol](/img/structure/B5049171.png)

![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5049176.png)

![1-{2-methyl-1-[(4-methylphenyl)amino]propyl}-2,5-pyrrolidinedione](/img/structure/B5049182.png)

![3-(ethylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5049185.png)